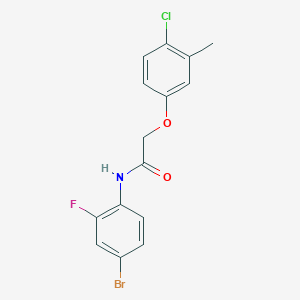

![molecular formula C19H15ClO5 B5121179 benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5121179.png)

benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” is a complex organic molecule. Its IUPAC name is methyl (3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 448.9 . Other properties such as solubility, melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique

Antimicrobial Activity

Coumarin derivatives have been found to exhibit significant antimicrobial activity . In a study, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides were synthesized and tested for their in vitro antimicrobial activity. The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Anticancer Agents

7-Hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents . The unique structure of coumarin allows it to interact with various biological targets, making it a promising candidate for the development of new anticancer drugs .

Reactions at the Benzylic Position

The benzylic position of benzyl compounds is often involved in various chemical reactions . For instance, free radical bromination, nucleophilic substitution, and oxidation can occur at the benzylic position . These reactions can be used to modify the benzyl compound and create new derivatives with different properties .

Synthesis of New Derivatives

The structure of “benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” allows it to be used as a starting material for the synthesis of new compounds . For example, it can react with various organic halides to produce new coumarin derivatives .

Biological Importance

Substituted coumarins and acetohydrazide have been the subject of intensive research due to their biological importance . They have been found to exhibit a variety of interesting activities as antibacterial agents .

Preparation of Azolyl Ethanols

In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This compound can then react with various azoles to produce a series of coumarin-derived azolyl ethanols .

Orientations Futures

Mécanisme D'action

Target of Action

Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Coumarin derivatives are known to interact with their targets in a variety of ways, often involving the formation of non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Coumarin derivatives are known to influence a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and anticancer activities .

Result of Action

Coumarin derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarin derivatives .

Propriétés

IUPAC Name |

benzyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJOQTPMTFJHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

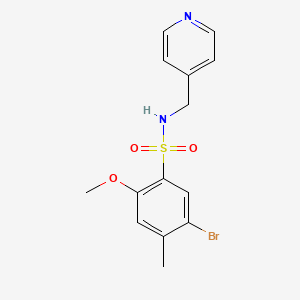

![4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5121102.png)

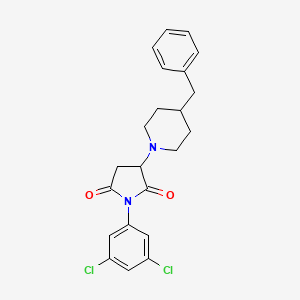

![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)

![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)

![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)

![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)

![N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5121191.png)

![3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121193.png)

![4-methyl-N-(2-(3-nitrophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5121200.png)

![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B5121207.png)

![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)